REACTION_CXSMILES
|
[C:1]([NH2:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].O=[CH:12][C:13]([Cl:16])([Cl:15])[Cl:14]>>[Cl:14][C:13]([Cl:16])([Cl:15])[CH:12]1[NH:10][C:1](=[O:9])[C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[O:4]1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The solid product was stirred with water (1 l.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the excess of chloral was evaporated under reduced pressure
|
Type
|
ADDITION
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Details
|
The syrupy product was mixed with concentrated sulphuric acid (500 ml.)
|
Type
|
TEMPERATURE
|
Details
|
heated on a steam-bath for 1 hour
|
Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
into crushed ice (3 kg.)
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered off
|
Type
|
CUSTOM
|
Details
|
triturated with diethyl ether (300 ml.)
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
crystallised from ethanol (400 ml.)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C1OC2=C(C(N1)=O)C=CC=C2)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |